2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Catalog No.
S1510097
CAS No.
14218-11-2
M.F
C34H27BrO9
M. Wt
659.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bro...

CAS Number

14218-11-2

Product Name

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Molecular Formula

C34H27BrO9

Molecular Weight

659.5 g/mol

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1

InChI Key

WISFGQOOKBVKPD-RLXMVLCYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide, also known as tetra-O-benzoyl-α-D-glucopyranosyl bromide (TBGB), is a synthetic derivative of α-D-glucose, a simple sugar. It is obtained by replacing the hydroxyl groups (OH) at positions 2, 3, 4, and 6 of the glucose molecule with benzoyl groups (C6H5CO) and attaching a bromine (Br) atom to the remaining hydroxyl group at position 1 []. TBGB is a valuable intermediate used in organic synthesis, particularly in glycosylation reactions for the formation of glycosidic bonds. These bonds are crucial for building complex carbohydrates with specific functions in biological systems [].


Molecular Structure Analysis

The key feature of TBGB's structure is the presence of a six-membered sugar ring (glucopyranose) with the anomeric carbon (C1) in the alpha (α) configuration. This configuration dictates the stereochemistry of the glycosidic bond formed during reactions. The hydroxyl groups at positions 2, 3, 4, and 6 are substituted with bulky benzoyl groups, making them less reactive compared to the remaining hydroxyl group at C1. The bromine atom attached to C1 acts as a good leaving group, facilitating its displacement by other nucleophiles in glycosylation reactions [].


Chemical Reactions Analysis

TBGB + CH3OH → α-D-Glucopyranosyl methyl ether + HBr

(1)

In this reaction, the lone pair electrons on the methanol oxygen attack the C1 carbon of TBGB, displacing the bromine and forming an alpha glycosidic bond with the glucose unit. The benzoyl groups remain intact during this process []. TBGB can also participate in other reactions like nucleophilic acyl substitution, where the benzoyl groups are replaced by other functional groups [].


Physical And Chemical Properties Analysis

TBGB is a white to off-white crystalline solid []. Specific data on its melting point and boiling point is limited, but due to its high molecular weight (659.48 g/mol) and the presence of the bulky benzoyl groups, it's likely to have a high melting point and decompose before reaching a boiling point. Its solubility is expected to be higher in organic solvents like dichloromethane and chloroform due to the hydrophobic nature of the benzoyl groups.

Synthesis of Glycosides:

,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide, also known as bromobenzyl tetraacetyl glucopyranoside, serves as a valuable intermediate in the synthesis of various glycosides. Its α-anomeric configuration and protected hydroxyl groups make it an attractive starting material for selective glycosylation reactions.

Studies have demonstrated its effectiveness in the synthesis of complex carbohydrates, including:

  • Disaccharides with diverse glycosidic linkages [].
  • C-glycosides, a class of glycosides where the sugar unit is linked to a carbon atom instead of an oxygen atom [].
  • Glycoconjugates, molecules containing both carbohydrate and non-carbohydrate moieties [].

These synthesized glycosides can serve as probes for studying biological processes like cell-cell interactions and enzyme activity. Additionally, they hold potential applications in the development of new therapeutic agents and diagnostic tools.

Glycosyl Donor in Glycosyltransferase Assays:

Limitations and Considerations:

While 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide offers advantages for specific glycosylation reactions, it is essential to consider its limitations:

  • The presence of bulky benzoyl protecting groups can hinder the reactivity of the glycosyl bromide in certain reactions.
  • Removal of the protecting groups often requires harsh conditions, which can be detrimental to sensitive sugar moieties.

XLogP3

7.2

Dates

Modify: 2023-08-15

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